molecular formula C11H23Cl2N3O2 B2529404 tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride CAS No. 2138348-83-9

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride

Cat. No.: B2529404
CAS No.: 2138348-83-9
M. Wt: 300.22
InChI Key: NINGUBUKKYTODS-UHFFFAOYSA-N
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Description

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C11H22Cl2N4O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with tert-butyl carbamate and other reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

Properties

IUPAC Name

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINGUBUKKYTODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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